molecular formula C12H8N4OS2 B2592925 2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one CAS No. 860789-53-3

2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one

Cat. No.: B2592925
CAS No.: 860789-53-3
M. Wt: 288.34
InChI Key: BTJNBOHSZYEOKJ-YHYXMXQVSA-N
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Description

“2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one” is a chemical compound . It has been studied for its potential biological activities .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been studied for their reactivity .


Physical and Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Reactivity

Thiazole derivatives have been explored for their interesting reactivity patterns, which make them valuable intermediates in organic synthesis. For example, the reaction of 4-thioxo-1,3-benzothiazines with thiocarbohydrazide leads to the formation of mesoionic compounds, which can further react with methyl iodide, aldehydes, and phenacyl bromides to yield various heterocyclic compounds (Molina, Arques, Cartagena, & Valcárcel, 1986). These steps highlight the compound's role in synthesizing novel heterocyclic structures, contributing to the development of new materials and pharmaceuticals.

Antimicrobial Properties

Some thiazole derivatives demonstrate significant antimicrobial properties, making them potential candidates for developing new antibiotics. For instance, the synthesis of 3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones revealed potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Reddy, Rao, Devi, Kumar, & Nagaraj, 2010). These findings indicate the potential of thiazole derivatives in addressing the growing concern of antibiotic resistance.

Anticancer Activity

The exploration of thiazole derivatives in cancer research has shown promising results in terms of cytotoxicity against various cancer cell lines. For example, novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating triazole moiety have been synthesized and evaluated for their antitumor activity, revealing compounds with promising inhibitory activity against human hepatocellular carcinoma and breast carcinoma cell lines (Gomha, Ahmed, & Abdelhamid, 2015). Such studies contribute to the ongoing search for effective cancer treatments.

Future Directions

The future research directions for this compound could include further exploration of its biological activities, as well as detailed studies of its synthesis, chemical reactions, and physical and chemical properties .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, potentially altering their function and influencing biochemical reactions .

Cellular Effects

Related 1,2,4-triazole derivatives have been shown to inhibit the proliferation of certain cancer cells, potentially by inducing apoptosis . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MFCD03787524 is not well-established. Related compounds have been shown to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MFCD03787524 at different dosages in animal models have not been extensively studied. Related compounds have been evaluated for their effects at varying dosages, including any threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Related compounds may interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

(5Z)-2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNBOHSZYEOKJ-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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